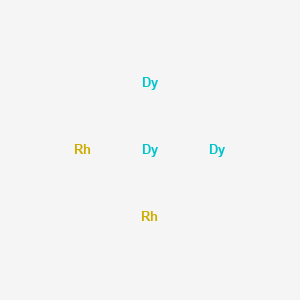
Dysprosium--rhodium (3/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium–rhodium (3/2) is a compound formed by the combination of dysprosium and rhodium in a 3:2 ratio. Dysprosium is a rare earth element known for its high magnetic susceptibility and thermal neutron absorption cross-section, while rhodium is a transition metal known for its catalytic properties and resistance to corrosion. The combination of these two elements results in a compound with unique physical and chemical properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dysprosium–rhodium (3/2) typically involves the reaction of dysprosium and rhodium salts under controlled conditions. One common method is the co-precipitation technique, where dysprosium nitrate and rhodium chloride are dissolved in a suitable solvent, followed by the addition of a precipitating agent such as sodium hydroxide. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of dysprosium–rhodium (3/2) may involve high-temperature solid-state reactions. Dysprosium oxide and rhodium metal are mixed in stoichiometric amounts and heated in a furnace under an inert atmosphere to prevent oxidation. The reaction is carried out at temperatures ranging from 800 to 1200°C, resulting in the formation of dysprosium–rhodium (3/2) as a solid product.
Analyse Des Réactions Chimiques
Types of Reactions
Dysprosium–rhodium (3/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form dysprosium oxide and rhodium oxide.
Reduction: It can be reduced using hydrogen gas to yield elemental dysprosium and rhodium.
Substitution: The compound can undergo substitution reactions with halogens to form dysprosium halides and rhodium halides.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Halogens such as chlorine or bromine at room temperature.
Major Products
Oxidation: Dysprosium oxide (Dy2O3) and rhodium oxide (Rh2O3).
Reduction: Elemental dysprosium and rhodium.
Substitution: Dysprosium halides (DyX3) and rhodium halides (RhX3), where X represents a halogen.
Applications De Recherche Scientifique
Dysprosium–rhodium (3/2) has a wide range of applications in scientific research due to its unique properties.
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential use in magnetic resonance imaging (MRI) contrast agents due to its high magnetic susceptibility.
Medicine: Research is being conducted on its potential use in targeted drug delivery systems and cancer treatment.
Industry: It is used in the production of high-performance magnets and as a component in advanced materials for electronic devices.
Mécanisme D'action
The mechanism by which dysprosium–rhodium (3/2) exerts its effects depends on its application. In catalytic reactions, the compound provides active sites for the adsorption and activation of reactant molecules, facilitating the reaction process. In MRI contrast agents, the high magnetic susceptibility of dysprosium enhances the contrast of images by affecting the relaxation times of nearby hydrogen nuclei. In drug delivery systems, the compound can be functionalized with targeting ligands to selectively deliver therapeutic agents to specific cells or tissues.
Comparaison Avec Des Composés Similaires
Dysprosium–rhodium (3/2) can be compared with other similar compounds, such as dysprosium–platinum (3/2) and dysprosium–palladium (3/2).
Dysprosium–platinum (3/2): Similar to dysprosium–rhodium (3/2), this compound also exhibits catalytic properties and high magnetic susceptibility. platinum is more expensive and less abundant than rhodium.
Dysprosium–palladium (3/2): This compound is also used as a catalyst and in magnetic applications. Palladium has similar chemical properties to rhodium but is less resistant to corrosion.
Conclusion
Dysprosium–rhodium (3/2) is a compound with unique properties that make it valuable in various scientific and industrial applications. Its synthesis involves controlled reactions of dysprosium and rhodium salts, and it undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound has applications in chemistry, biology, medicine, and industry, and its mechanism of action depends on its specific use. Compared to similar compounds, dysprosium–rhodium (3/2) offers a balance of performance and cost-effectiveness, making it a versatile and valuable material.
Propriétés
Numéro CAS |
60063-67-4 |
|---|---|
Formule moléculaire |
Dy3Rh2 |
Poids moléculaire |
693.31 g/mol |
Nom IUPAC |
dysprosium;rhodium |
InChI |
InChI=1S/3Dy.2Rh |
Clé InChI |
BODGCACDYPNZIO-UHFFFAOYSA-N |
SMILES canonique |
[Rh].[Rh].[Dy].[Dy].[Dy] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)
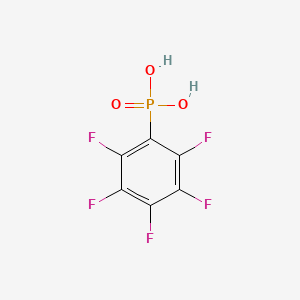
![{9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14621053.png)
![[9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde](/img/structure/B14621054.png)
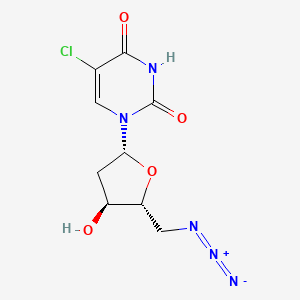
silane](/img/structure/B14621063.png)
![4-[(Butan-2-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621071.png)
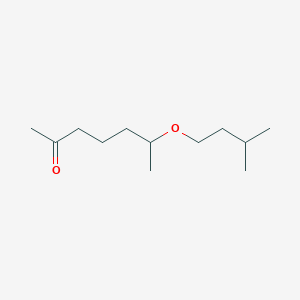
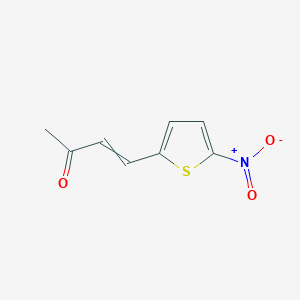
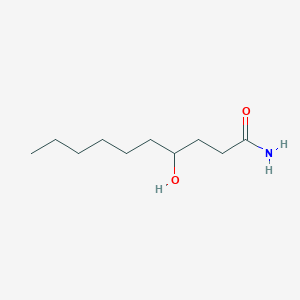
![2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B14621084.png)
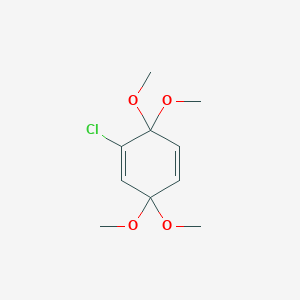
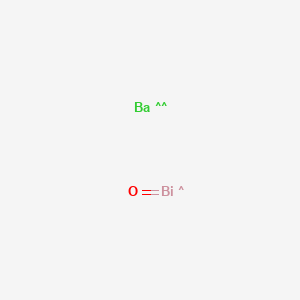
![4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide](/img/structure/B14621089.png)
